Cas no 2228519-89-7 (2-(4-chlorothiophen-2-yl)prop-2-en-1-amine)
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorothiophen-2-yl)prop-2-en-1-amine
- EN300-1992756
- 2228519-89-7
-
- Inchi: 1S/C7H8ClNS/c1-5(3-9)7-2-6(8)4-10-7/h2,4H,1,3,9H2
- InChI Key: PHVPCAYUPIWCKK-UHFFFAOYSA-N
- SMILES: ClC1=CSC(=C1)C(=C)CN
Computed Properties
- Exact Mass: 173.0065981g/mol
- Monoisotopic Mass: 173.0065981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 54.3Ų
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992756-0.05g |
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine |
2228519-89-7 | 0.05g |
$1308.0 | 2023-09-16 | ||
| Enamine | EN300-1992756-0.1g |
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine |
2228519-89-7 | 0.1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1992756-0.25g |
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine |
2228519-89-7 | 0.25g |
$1432.0 | 2023-09-16 | ||
| Enamine | EN300-1992756-0.5g |
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine |
2228519-89-7 | 0.5g |
$1495.0 | 2023-09-16 | ||
| Enamine | EN300-1992756-1.0g |
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine |
2228519-89-7 | 1g |
$1629.0 | 2023-05-31 | ||
| Enamine | EN300-1992756-2.5g |
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine |
2228519-89-7 | 2.5g |
$3051.0 | 2023-09-16 | ||
| Enamine | EN300-1992756-5.0g |
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine |
2228519-89-7 | 5g |
$4722.0 | 2023-05-31 | ||
| Enamine | EN300-1992756-10.0g |
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine |
2228519-89-7 | 10g |
$7004.0 | 2023-05-31 | ||
| Enamine | EN300-1992756-1g |
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine |
2228519-89-7 | 1g |
$1557.0 | 2023-09-16 | ||
| Enamine | EN300-1992756-5g |
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine |
2228519-89-7 | 5g |
$4517.0 | 2023-09-16 |
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-(4-chlorothiophen-2-yl)prop-2-en-1-amine
Professional Introduction to Compound with CAS No. 2228519-89-7 and Product Name: 2-(4-chlorothiophen-2-yl)prop-2-en-1-amine
2-(4-chlorothiophen-2-yl)prop-2-en-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228519-89-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a thiophene ring substituted with a chlorine atom and connected to a propenylamine moiety, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both aromatic and heterocyclic components makes it an intriguing candidate for further exploration in drug discovery and development.
The compound's structure, characterized by a 4-chlorothiophen-2-yl group linked to a propenylamine backbone, suggests potential interactions with biological targets such as enzymes and receptors. Thiophene derivatives are well-known for their role in various therapeutic applications, including antiviral, antibacterial, and anticancer agents. The introduction of a chlorine atom at the 4-position of the thiophene ring may enhance its pharmacological properties by influencing electronic distribution and binding affinity.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal purposes. The 2-(4-chlorothiophen-2-yl)prop-2-en-1-amine structure aligns with this trend, as it combines the versatility of thiophene derivatives with the functional properties of propenylamine. This combination has been explored in various contexts, particularly in the synthesis of small-molecule inhibitors targeting specific disease pathways.
One of the most compelling aspects of this compound is its potential application in oncology research. Thiophene-based molecules have shown promise in disrupting cancer cell proliferation and inducing apoptosis. The 4-chlorothiophen-2-yl substituent may enhance these effects by modulating the compound's ability to interact with critical molecular targets involved in cancer progression. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against kinases and other enzymes implicated in tumor growth.
The propenylamine moiety further contributes to the compound's complexity and functionality. This group is known to participate in hydrogen bonding interactions, which can be crucial for achieving high binding affinity to biological targets. Additionally, propenylamine derivatives have been investigated for their role in modulating neurotransmitter systems, making this compound a candidate for exploring applications in neuropharmacology.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques, combined with molecular docking simulations, have been employed to evaluate the binding affinity of 2-(4-chlorothiophen-2-yl)prop-2-en-1-amine to various biological targets. These studies have provided valuable insights into its potential therapeutic applications and have guided experimental design for further validation.
In vitro studies have begun to uncover the mechanistic aspects of this compound's activity. Initial experiments have demonstrated that it can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways. The 4-chlorothiophen-2-yl group appears to play a critical role in this process by modulating enzyme activity and protein-protein interactions. Further research is needed to fully elucidate these mechanisms and identify any potential off-target effects.
The synthesis of 2-(4-chlorothiophen-2-yl)prop-2-en-1-amine presents an interesting challenge due to its complex structure. Multi-step synthetic routes involving cross-coupling reactions, functional group transformations, and protection-deprotection strategies have been employed to achieve high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating further biological evaluation.
The pharmaceutical industry continues to invest heavily in developing novel therapeutics based on heterocyclic compounds. The unique structural features of 2-(4-chlorothiophen-2-yl)prop-2-en-1-amine make it a promising candidate for future drug development. Its potential applications in oncology, neuropharmacology, and other therapeutic areas warrant continued investigation.
As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into clinical applications. The development of new synthetic techniques and analytical methods will further enhance our ability to study this compound and its derivatives effectively.
In conclusion, 2-(4-chlorothiophen-2-yl)prop-2-en-1-amine (CAS No. 2228519-89-7) represents a significant advancement in pharmaceutical chemistry. Its unique structure and potential biological activities make it an attractive candidate for further exploration in drug discovery and development. With continued research and innovation, this compound holds promise for contributing to the treatment of various diseases.
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